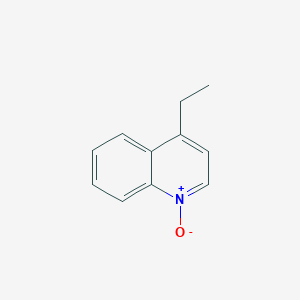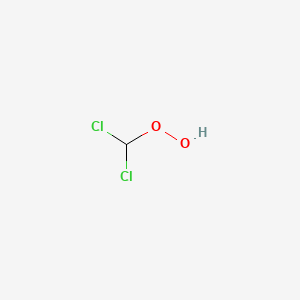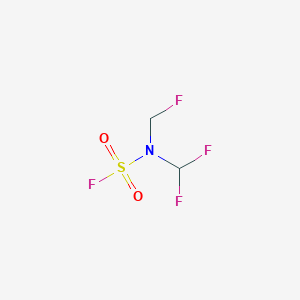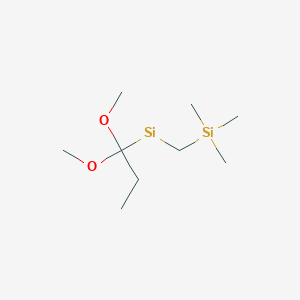
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxyphenyl derivatives followed by cyclization reactions to form the xanthenone core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, debrominated compounds, and substituted xanthenones .
Applications De Recherche Scientifique
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo-hydroxyphenyl structure but lacks the xanthenone core.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Contains the dibromo-hydroxyphenyl group but has a different functional group attached.
Uniqueness
9-(3,5-Dibromo-4-hydroxyphenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its combination of multiple hydroxyl groups and bromine atoms within the xanthenone structure.
Propriétés
Numéro CAS |
128529-34-0 |
|---|---|
Formule moléculaire |
C19H10Br2O6 |
Poids moléculaire |
494.1 g/mol |
Nom IUPAC |
9-(3,5-dibromo-4-hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O6/c20-10-1-7(2-11(21)19(10)26)18-8-3-12(22)14(24)5-16(8)27-17-6-15(25)13(23)4-9(17)18/h1-6,22-24,26H |
Clé InChI |
SLEZQIWXBHCSKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,3-dione](/img/structure/B14273270.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)




![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

